molecular formula C11H15NOS B11800833 6-(tert-Butylthio)-2-methylnicotinaldehyde

6-(tert-Butylthio)-2-methylnicotinaldehyde

Cat. No.: B11800833
M. Wt: 209.31 g/mol
InChI Key: WQIVPQQXNHPJOI-UHFFFAOYSA-N
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Description

6-(tert-Butylthio)-2-methylnicotinaldehyde is an organic compound that features a nicotinaldehyde core substituted with a tert-butylthio group at the 6-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butylthio)-2-methylnicotinaldehyde typically involves the introduction of the tert-butylthio group and the methyl group onto the nicotinaldehyde core. One common method involves the reaction of 2-methylnicotinaldehyde with tert-butylthiol in the presence of a suitable catalyst. The reaction conditions often include the use of an aprotic solvent such as hexamethylphosphoramide (HMPA) and a base like lithium hydride to facilitate the deprotonation of tert-butylthiol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butylthio)-2-methylnicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The tert-butylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: 6-(tert-Butylthio)-2-methylnicotinic acid.

    Reduction: 6-(tert-Butylthio)-2-methylnicotinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(tert-Butylthio)-2-methylnicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Industry: Used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 6-(tert-Butylthio)-2-methylnicotinaldehyde involves its interaction with molecular targets such as enzymes and receptors. The tert-butylthio group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

    6-(tert-Butylthio)-2-methylpyridine: Similar structure but lacks the aldehyde group.

    6-(tert-Butylthio)-2-methylbenzaldehyde: Similar structure but with a benzene ring instead of a pyridine ring.

Uniqueness

6-(tert-Butylthio)-2-methylnicotinaldehyde is unique due to the presence of both the tert-butylthio and aldehyde groups on the nicotinaldehyde core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

6-tert-butylsulfanyl-2-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C11H15NOS/c1-8-9(7-13)5-6-10(12-8)14-11(2,3)4/h5-7H,1-4H3

InChI Key

WQIVPQQXNHPJOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)SC(C)(C)C)C=O

Origin of Product

United States

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